molecular formula C12H15N3O2S2 B1671679 Glybuzole CAS No. 1492-02-0

Glybuzole

Cat. No. B1671679
CAS RN: 1492-02-0
M. Wt: 297.4 g/mol
InChI Key: NMWQEPCLNXHPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glybuzole is a sulfonamide derivative with antihyperglycemic activity . It is able to lower blood glucose levels by increasing the release of insulin from pancreatic beta cells .


Synthesis Analysis

Systematic polymorphic screening tests were performed using 11 kinds of solvents and 6 kinds of preparation methods . The three specific modifications of glybuzole (forms I and II and amorphous form) were identified by X-ray diffractometry and differential thermal analysis (DTA) .


Molecular Structure Analysis

The molecular formula of Glybuzole is C12H15N3O2S2 . It consists of a benzene ring connected to sulfonamide. The nitrogen-atom of the sulfonamide is bound to a thiadiazole .


Chemical Reactions Analysis

The physicochemical properties of forms I and II and amorphous forms were measured using X-ray diffractometry, differential scanning calorimetry (DSC), thermogravimetry (TG), scanning electron microscopy (SEM), solubility tests, and others .


Physical And Chemical Properties Analysis

The molecular weight of Glybuzole is 297.4 g/mol . Systematic polymorphic screening tests were performed using 11 kinds of solvents and 6 kinds of preparation methods . The solubilities of all modifications in JP XII, first and second fluid (pH 1.2 and 6.8, respectively) were evaluated at 37 degrees C .

Scientific Research Applications

Glybuzole is a hypoglycaemic medicine, primarily used to treat diabetes mellitus type 2 . It is an oral antidiabetic drug (OAD), which helps bring the blood glucose level down by stimulating insulin production .

  • Summary of the Application : Glybuzole is used in the treatment of type 2 diabetes mellitus. It is ineffective in cases where insulin production is inhibited, such as diabetes type 1 and post-pancreatectomy .
  • Methods of Application or Experimental Procedures : Glybuzole is administered orally. It works by binding to receptors at β-pancreatic cells which are specific for sulfonylurea binding. When a sulfonylurea binds to its receptor, the ATP-dependent channels for K+ ions will be blocked. This leads to the depolarization of the cell membrane, causing calcium ions to flow into the cell. This then causes the contraction of actomyosin filaments which are responsible for the exocytosis of insulin .
  • Results or Outcomes : The increased secretion of insulin can then lead to a decrease in the blood glucose level .

Safety And Hazards

The main side effects of glybuzole and other sulfonylureas are induction of hypoglycaemia, weight gain, abdominal upset, headache, and hypersensitivity reactions . Hypoglycaemia is mainly caused by excesses in insulin production due to doses that are too high, or due to the eating habits of the patient .

Future Directions

Emerging therapeutic options in the management of diabetes include novel drugs targeting pathways, including incretin mimetics, SGLT2 inhibitors, and GLP-1 receptor agonists . These have shown promising results in improving glycemic control and reducing the risk of complications .

properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-12(2,3)10-13-14-11(18-10)15-19(16,17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWQEPCLNXHPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023103
Record name Glybuzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glybuzole

CAS RN

1492-02-0
Record name Glybuzole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1492-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glybuzole [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glybuzole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glybuzole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYBUZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DJ2B68M2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glybuzole
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Glybuzole
Reactant of Route 3
Glybuzole
Reactant of Route 4
Reactant of Route 4
Glybuzole
Reactant of Route 5
Glybuzole
Reactant of Route 6
Glybuzole

Citations

For This Compound
106
Citations
M Otsuka, T Ofusa, Y Matsuda - Colloids and Surfaces B: Biointerfaces, 1998 - Elsevier
… 3) without additives and the mixtures of glybuzole with SLS or SE decreased from the … glybuzole was not transformed into a non-crystalline solid during grinding. However, glybuzole …
Number of citations: 24 www.sciencedirect.com
M Otsuka, T Ofusa, Y Matsuda - Drug development and industrial …, 1999 - Taylor & Francis
Systematic polymorphic screening tests were performed using 11 kinds of solvents and 6 kinds of preparation methods, and the three specific modifications of glybuzole (forms I and II …
Number of citations: 6 www.tandfonline.com
T Tamura - Nihon Shika Ishikai Zasshi, 1976 - europepmc.org
[Death caused by intravenous anesthetics; thoracic pain caused by synthetic penicillin; and liver diseases induced by Glybuzole sometimes used in combination with clindamycin for …
Number of citations: 2 europepmc.org
A Ishi, T Oishi, M Endo… - … zasshi: Journal of the …, 1978 - pubmed.ncbi.nlm.nih.gov
[Metabolism of glybuzole(2-benzenesulfonamido-5-tert-butyl-1-thia-3,4-diazole) in rats after pretreatment of phenobarbital, SKF 525A and carbon tetrachloride (author's transl)] [Metabolism …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
A Ohneda, S Ishii, K Horigome, S Yamagata - Diabetes, 1975 - Am Diabetes Assoc
… none none none none none tolaz amide glybuzole glipizide acetohexamide glyclopyramide … •Although glybuzole is a sulfonamide, the patient is included in the diabetic group treated …
Number of citations: 119 diabetesjournals.org
RK Mishra, R Garcia-Domenech… - Journal of Chemical …, 2001 - ACS Publications
Linear discriminant analysis has been demonstrated to be a very useful tool in the selection and design of new drugs. Up to now we have used it through the search of a topological …
Number of citations: 43 pubs.acs.org
K Nagashima, A Takahashi, H Ikeda… - Diabetes research and …, 2004 - Elsevier
ATP-sensitive K + (K ATP ) channels play many important roles in cellular functions, including control of membrane excitability of skeletal muscle and neurons, K + recycling in renal …
Number of citations: 66 www.sciencedirect.com
M Pudipeddi, ATM Serajuddin - Journal of pharmaceutical sciences, 2005 - Elsevier
Polymorphism of drug substances has been the subject of intense investigation in the pharmaceutical field for over 40 years. Considering the multitude of reports on solubility or …
Number of citations: 553 www.sciencedirect.com
M Murcia-Soler, F Pérez-Giménez… - Journal of chemical …, 2001 - ACS Publications
The molecular topology model and discriminant analysis have been applied to the prediction of some pharmacological properties of hypoglycemic drugs using multiple regression …
Number of citations: 21 pubs.acs.org
A Szűts, Z Makai, R Rajkó, P Szabó-Révész - Journal of pharmaceutical …, 2008 - Elsevier
Sucrose esters (SEs) have a wide range of hydrophilic–lipophilic balance (HLB) values (1–16), and hence can be applied as surfactants, or as solubility or penetration enhancers. In …
Number of citations: 36 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.